
3-Propylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are organic compounds which are monocarboxylic derivatives of pyridine . The molecular formula of 3-Propylpyridine-2-carboxylic acid is C9H11NO2 and its molecular weight is 165.192.
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives has been studied extensively . For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) has been used as a coformer to pyridine carboxylic acid cocrystallization . Pyridine-2-carboxylic acid has also been used as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones .
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acid derivatives has been analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations have been used to reveal the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .
Chemical Reactions Analysis
The chemical reactions of carboxylic acid derivatives have been explored in various studies . For example, the catalytic reduction of carboxylic acid derivatives involving molecular hydrogen as the reducing agent can be promoted by heterogeneous and homogeneous catalysts . The reactions of carboxylic acids generally involve the O − H bond, the carbonyl bond, decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids have been widely studied . Carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature
科学的研究の応用
Photophysics and Excited State Dynamics
The photophysics of related compounds like 3-hydroxy-picolinic acid (3-hydroxypyridine-2-carboxylic acid) have been explored using theoretical quantum chemistry methods. These studies highlight the importance of carboxylic groups in proton transmission between various atoms, influencing the photophysics of these compounds Rode & Sobolewski, 2012.
Aggregation-Induced Emission and Sensing Applications
Compounds of 3-aminopyridine-2-carboxylic acid have shown aggregation-induced emission (AIE) activities. This phenomenon is attributed to the restriction of intramolecular rotation and vibration via hydrogen bonds, enhancing molecular rigidity. This property has been utilized in developing an AIE-based fluorescence turn-on chemosensor for Zn(ii) ion detection in aqueous media Wang et al., 2016.
Extraction and Purification Processes
The extraction of pyridine-3-carboxylic acid, also known as nicotinic acid, which is similar to 3-Propylpyridine-2-carboxylic acid, is crucial in industries like food, pharmaceutical, and biochemical. Studies have examined the extraction process using 1-dioctylphosphoryloctane with various diluents, investigating the effects of different factors on extraction efficiency. This research is instrumental in optimizing the production and purification of such compounds Kumar & Babu, 2009.
Electrocatalytic Carboxylation and Sustainable Chemistry
Research into the electrocatalytic carboxylation of related compounds, like 2-amino-5-bromopyridine, with CO2 highlights the potential of 3-Propylpyridine-2-carboxylic acid derivatives in sustainable chemistry. These studies showcase the use of ionic liquids in reactions, avoiding the need for volatile and toxic solvents and offering a green approach to chemical synthesis Feng et al., 2010.
作用機序
Target of Action
3-Propylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids, including pyridine-2-carboxylic acid (also known as picolinic acid), have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . .
Mode of Action
It’s worth noting that pyridinecarboxylic acids, which 3-propylpyridine-2-carboxylic acid is a derivative of, are known to interact with various biological targets due to their structural resemblance to nucleotide base pairs of dna and rna . This allows them to interfere with various biological processes, potentially leading to their reported neuroprotective, immunological, and anti-proliferative effects .
Biochemical Pathways
Pyridine-2-carboxylic acid, a related compound, is an endogenous metabolite of l-tryptophan and is produced via the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This suggests that 3-Propylpyridine-2-carboxylic acid may also be involved in tryptophan metabolism or other related biochemical pathways.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
Related compounds such as pyridine-2-carboxylic acid have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects
特性
IUPAC Name |
3-propylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-10-8(7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBUVKDPPSGIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723607 |
Source


|
| Record name | 3-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpyridine-2-carboxylic acid | |
CAS RN |
102879-48-1 |
Source


|
| Record name | 3-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

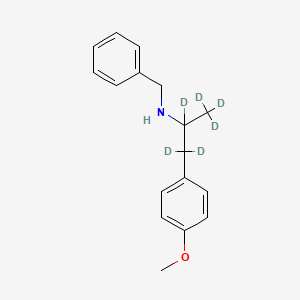
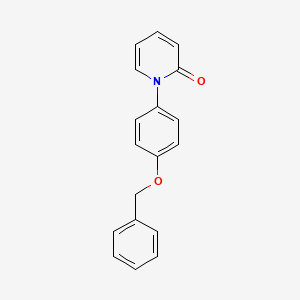
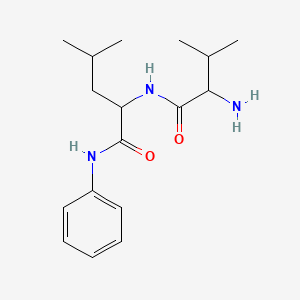


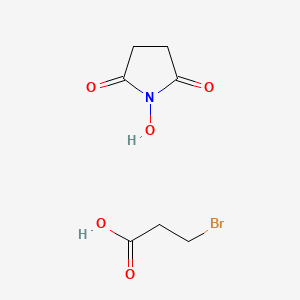
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
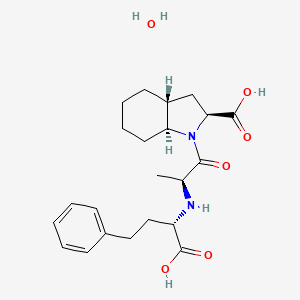
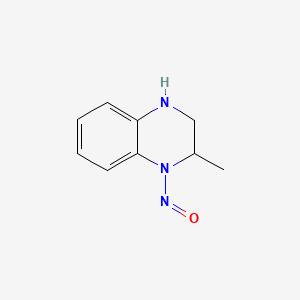

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)